1-(1-Oxobut-2-enyl)piperidine
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Overview
Description
1-(1-Oxobut-2-enyl)piperidine, also known as N-Crotonylpiperidine, is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by a piperidine ring substituted with a crotonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Oxobut-2-enyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with crotonic acid or its derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Oxobut-2-enyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-Oxobut-2-enyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(1-Oxobut-2-enyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in organic synthesis.
N-Crotonylpiperidine: A stereoisomer of 1-(1-Oxobut-2-enyl)piperidine with similar chemical properties.
Piperidine Derivatives: Various substituted piperidines with diverse biological and chemical activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
CAS No. |
3626-69-5 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(E)-1-piperidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2,6H,3-5,7-8H2,1H3/b6-2+ |
InChI Key |
DEHSTVNSEJEWPR-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CCCCC1 |
Canonical SMILES |
CC=CC(=O)N1CCCCC1 |
Origin of Product |
United States |
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